molecular formula C13H26O2 B592171 Methyl-d3 Laurate CAS No. 96731-85-0

Methyl-d3 Laurate

Cat. No. B592171
CAS RN: 96731-85-0
M. Wt: 217.367
InChI Key: UQDUPQYQJKYHQI-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl laurate, also known as methyl dodecanoate or lauric acid methyl ester, is a compound with the molecular formula C13H26O2 . It is used in various applications, including as a laboratory chemical .


Synthesis Analysis

Methyl laurate can be synthesized through a two-stage process. In the first stage, lauric acid is converted into methyl laurate via esterification. This is followed by the transesterification of methyl laurate into sucrose ester in the second stage . Another method involves adding lauric acid, methanol, and an ionic liquid to a three-necked round-bottom flask equipped with a reflux condenser, a water separator, and a magnetic stirring apparatus .


Molecular Structure Analysis

The molecular structure of methyl laurate consists of a 13-carbon chain, with a methyl ester group at one end . The average mass of the molecule is 214.344 Da .


Chemical Reactions Analysis

Methyl laurate can be used in the synthesis of other compounds. For example, it can be used as a raw material in the second stage of a two-stage process to produce sucrose ester . It can also be used in the selective synthesis of the secondary amide surfactant, N-methyl lauroylethanolamide .


Physical And Chemical Properties Analysis

Methyl laurate has a molecular weight of 214.34 g/mol . It is a non-ionic, non-toxic, and biodegradable compound .

Safety And Hazards

Methyl laurate is considered to be very toxic to aquatic life and toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .

Future Directions

Methyl laurate has potential applications in various fields. For instance, it can be used in the production of sucrose ester, which is a bio-based compound used in food, cosmetic, and pharmaceutical applications . It can also be used in the production of biodiesel .

properties

CAS RN

96731-85-0

Product Name

Methyl-d3 Laurate

Molecular Formula

C13H26O2

Molecular Weight

217.367

IUPAC Name

trideuteriomethyl dodecanoate

InChI

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3/i2D3

InChI Key

UQDUPQYQJKYHQI-BMSJAHLVSA-N

SMILES

CCCCCCCCCCCC(=O)OC

synonyms

Dodecanoic Acid Methyl-d3 Ester;  Lauric Acid Methyl-d3 Ester;  Agnique ME 1270U-d3;  Agnique ME 1290-d3;  Agnique ME 1298-d3;  CE 1290-d3;  CE 1295-d3;  Edenor ME-C 1298-100-d3;  Emery 2296-d3;  Exceparl ML 85-d3;  Metholene 2296-d3;  Methyl Dodecanoate-d3;  Me

Origin of Product

United States

Synthesis routes and methods

Procedure details

As internal standard, 0.06 g of methayl laurate and 2 g of a sample were prepared and dissolved in 4 g of acetone, and the obtained solution (2 μL) was introduced to a device. An analytical curve was formed from the peak area of the internal standard, and the peak area obtained when the concentration of methyl laurate was changed, and an amount of an unreacted component contained the sample was determined.
Quantity
0.06 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
2 μL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.